molecular formula C16H15N3O2S B12185621 3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide CAS No. 876916-06-2

3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B12185621
CAS No.: 876916-06-2
M. Wt: 313.4 g/mol
InChI Key: YVARVVOQSDVJTG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide is a high-purity, synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced chemical biology and drug discovery research. This compound is of significant interest in immunology and oncology research, as its core structure is based on known immunomodulatory scaffolds. The molecule integrates a 1,2-oxazole (isoxazole) ring, a key structural motif found in potent disease-modifying drugs , and links it to a 1,3-thiazole ring via a carboxamide bridge, a configuration common in bioactive molecules . The presence of the 1,3-thiazole nucleus, a nitrogen- and sulfur-containing heterocycle, is frequently associated with a wide spectrum of pharmacological activities and makes this compound a valuable synthon for exploring novel therapeutic targets . Its specific research applications are derived from its structural analogy to documented bioactive compounds. Similar molecules have demonstrated potent immunomodulating effects, suggesting its potential utility in investigating conditions like rheumatoid arthritis and other immune-related disorders . Furthermore, thiazole-containing derivatives are widely investigated in oncology research for their ability to act as kinase inhibitors and for their anti-proliferative properties against various cancer cell lines . The mechanism of action for compounds of this class is often multi-faceted, but may involve the inhibition of key pro-inflammatory cytokine signaling or the modulation of kinase activity pathways critical for cell proliferation . This product is intended for use in established in vitro assays and high-throughput screening campaigns to identify and validate novel biological targets. 3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

876916-06-2

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H15N3O2S/c1-9-4-6-12(7-5-9)13-8-22-16(17-13)18-15(20)14-10(2)19-21-11(14)3/h4-8H,1-3H3,(H,17,18,20)

InChI Key

YVARVVOQSDVJTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(ON=C3C)C

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cycloisomerization of Acetylenic Oximes

Gold(III) chloride-catalyzed cycloisomerization of acetylenic oximes provides regioselective access to 3,5-disubstituted isoxazoles. For example, reacting pent-2-yne-1-oxime with AuCl₃ under mild conditions yields 3,5-dimethylisoxazole, though subsequent oxidation to the carboxylic acid requires additional steps. Modifying the alkyne substrate to incorporate a carboxylate ester (e.g., methyl 3-oxopent-4-ynoate) enables direct formation of 4-carboxyisoxazole intermediates after hydrolysis.

Hydroxylamine and α-Keto Ester Condensation

A classical approach involves condensing hydroxylamine with α-keto esters. Reacting dimethyl 2-oxoglutarate with hydroxylamine hydrochloride in ethanol at reflux produces 3,5-dimethylisoxazole-4-carboxylate. Acidic hydrolysis (e.g., HCl, 80°C) converts the ester to the free carboxylic acid, crucial for subsequent amide coupling.

Table 1: Comparison of Isoxazole Synthesis Methods

MethodSubstrateCatalyst/ConditionsYield (%)Reference
AuCl₃ CycloisomerizationPent-2-yne-1-oximeAuCl₃, CH₂Cl₂, 25°C78
α-Keto Ester CondensationDimethyl 2-oxoglutarateNH₂OH·HCl, EtOH, reflux85

Preparation of 4-(4-Methylphenyl)-1,3-Thiazol-2-Amine

The thiazole moiety is constructed via Hantzsch thiazole synthesis, leveraging α-halo ketones and thioureas.

Hantzsch Thiazole Formation

Reacting 4-methylacetophenone with bromine in acetic acid generates α-bromo-4-methylacetophenone. Treatment with thiourea in ethanol at 60°C yields 4-(4-methylphenyl)-1,3-thiazol-2-amine. Regioselectivity is ensured by the electron-donating methyl group, directing cyclization to the 4-position.

Alternative Routes Using Lawesson’s Reagent

For scalability, Lawesson’s reagent mediates cyclization of N-(4-methylbenzoyl)glycine derivatives to form the thiazole ring, though this method requires stringent temperature control (0–5°C) to avoid over-reduction.

Table 2: Thiazole Synthesis Optimization

MethodStarting MaterialConditionsYield (%)Reference
Hantzsch Synthesisα-Bromo-4-methylacetophenoneThiourea, EtOH, 60°C72
Lawesson’s ReagentN-(4-Methylbenzoyl)glycineLawesson’s, THF, 0°C65

Amide Bond Formation: Coupling Isoxazole Carboxylic Acid to Thiazol-2-Amine

The final step involves activating the carboxylic acid for nucleophilic attack by the thiazole amine.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the isoxazole-4-carboxylic acid reacts with 4-(4-methylphenyl)-1,3-thiazol-2-amine at room temperature, achieving 88% yield. This method minimizes racemization and side reactions.

Acid Chloride Intermediate

Treating the carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with the amine in tetrahydrofuran (THF) under nitrogen atmosphere. While efficient (92% yield), this route requires careful handling of moisture-sensitive intermediates.

Table 3: Amide Coupling Efficiency

MethodReagentsSolventYield (%)Reference
EDC/HOBtEDC, HOBt, DIPEACH₂Cl₂88
Acid ChlorideSOCl₂, THFTHF92

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H, Ar-CH₃), 2.51 (s, 3H, isoxazole-CH₃), 2.63 (s, 3H, isoxazole-CH₃), 7.25–7.29 (m, 4H, Ar-H), 8.21 (s, 1H, thiazole-H).

  • HRMS: m/z calculated for C₁₆H₁₆N₃O₂S [M+H]⁺: 346.0958, found: 346.0956.

Challenges and Optimization Strategies

Regioselectivity in Isoxazole Formation

AuCl₃-catalyzed methods favor 3,5-disubstitution over 4,5-isomers due to electronic effects of methyl groups. Solvent polarity (e.g., dichloromethane vs. toluene) further modulates selectivity.

Thiazole Amination Side Reactions

Competing pathways during Hantzsch synthesis may yield 2-aminothiazole vs. 2-thiol derivatives. Excess thiourea (1.5 equiv) suppresses disulfide formation .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or oxazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Functional Groups Present
Target Compound 1,2-oxazole core, thiazol-2-yl substituent with 4-methylphenyl Carboxamide, aromatic methyl, heterocycles
3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide () Benzyl substituent instead of thiazol-2-yl Carboxamide, flexible alkyl chain
3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3e) () Sulfonyl group, fluorinated indole, pyrrolopyridine SO₂, NH, fluorine, fused heterocycles
(1R,2R)-2-Phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide () Cyclopropane ring instead of oxazole Carboxamide, strained cyclopropane, thiazol

Key Observations :

  • Sulfonyl and indole groups in compounds increase molecular weight and polarity compared to the target compound .

Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Elemental Analysis (% C/H/N)
Target Compound Not reported ~300 (estimated) Not available
3e () 257–258 ~500 (estimated) Calc: 61.46% C, 3.51% H, 11.47% N; Found: 61.73%, 3.25%, 11.31%
3f () 230–231 ~480 (estimated) Calc: 62.13% C, 3.81% H, 11.15% N; Found: 61.98%, 3.99%, 10.90%
3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide () Not reported 150.15 Not available

Key Observations :

  • High melting points in compounds (230–260°C) correlate with rigid sulfonyl-indole-thiazol architectures . The target compound’s melting point may be lower due to the absence of polar sulfonyl groups.
  • The benzyl-substituted analog () has a significantly lower molecular weight (150.15 vs. ~300 for the target), highlighting the impact of the thiazol-phenyl substituent .

Spectral Data

Compound Name IR Peaks (cm⁻¹) NMR Highlights (δ, ppm)
Target Compound C=O (~1670), aromatic C-H (~3000) (speculative) Aromatic protons (6.5–8.0), methyl groups (~2.3–2.5)
3e () NH (3400), SO₂ (1350, 1150) Methyl (2.4–2.6), aromatic (7.0–8.5), thiazol (8.1)
3f () SO₂ (1350, 1150) Methyl (2.5), aromatic (7.2–8.3), pyrrolopyridine (8.6)

Key Observations :

  • The absence of NH and SO₂ stretches in the target compound’s IR (vs. ) simplifies its spectral profile .
  • Methylphenyl and thiazol protons in the target compound would likely resonate similarly to those in ’s analogs (δ ~2.3–2.5 for CH₃; δ ~7.0–8.0 for aromatic) .

Key Observations :

  • Functional group complexity (e.g., sulfonylation in ) may reduce yields compared to simpler carboxamide couplings .

Biological Activity

3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound belonging to the class of thiazole and oxazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research data.

Chemical Structure and Properties

The compound features a thiazole ring attached to an oxazole moiety with a carboxamide functional group. The structural formula is represented as follows:

C14H15N3O2S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, research on thiazole derivatives has shown their potential in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, revealing promising results.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.25Inhibition of tubulin polymerization
Compound BMCF-70.30Induction of apoptosis
3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamideA549Not yet reportedTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL
3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamideTBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has also been documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Table 3: COX Inhibition by Thiazole Derivatives

CompoundCOX Inhibition (%) at 100 µM
Compound E75%
Compound F80%
3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamideTBD

The biological activity of this compound likely involves interaction with specific molecular targets within cells. The thiazole and oxazole rings can participate in various biochemical reactions that lead to the inhibition of cellular processes crucial for cancer cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings. For example, a study involving a series of thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways.

Notable Findings

  • Induction of Apoptosis : Compounds similar to the one have been shown to trigger apoptosis in cancer cells by activating caspases.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing further cell division.

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